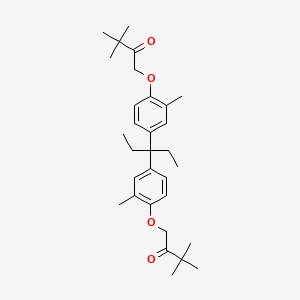
LG190155
Übersicht
Beschreibung
LG190155 is a complex organic compound characterized by its branched hydrocarbon structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LG190155 typically involves multi-step organic reactions. The process begins with the preparation of the core pentane structure, followed by the introduction of the phenyl groups and the subsequent addition of the oxobutoxy substituents. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
LG190155 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield simpler hydrocarbon structures.
Substitution: The phenyl and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
LG190155 serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Biology
In biological research, this compound has been identified as a potent Aurora kinase inhibitor , enhancing the antileukemia efficacy of mesenchymal stem cells (MSCs) . Its mechanism involves modulation of biochemical pathways, making it valuable for studying cellular processes such as differentiation and apoptosis in cancer cells .
Case Study: Antileukemia Efficacy
A study demonstrated that pretreatment of MSCs with this compound significantly increased their ability to provoke differentiation in acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent .
Pharmacological Applications
This compound has been developed as a derivative of vitamin D receptor (VDR) agonists. It exhibits:
- VDR Agonistic Activity : Enhancing calcium metabolism and bone health.
- Androgen Receptor Antagonistic Activity : Potentially useful in treating hormone-sensitive cancers .
Data Table: Biological Activities of this compound
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for developing materials with specific functionalities, such as:
- Polymer Additives : Enhancing material performance.
- Pharmaceutical Intermediates : Serving as precursors in drug synthesis.
Wirkmechanismus
The mechanism by which LG190155 exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2,3-diphenylbutane: Another branched hydrocarbon with similar structural features.
3,3-Bis(4-hydroxyphenyl)pentane: A compound with hydroxyl groups instead of oxobutoxy substituents.
Uniqueness
LG190155 is unique due to its specific combination of phenyl and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
233268-78-5 |
|---|---|
Molekularformel |
C31H44O4 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
1-[4-[3-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C31H44O4/c1-11-31(12-2,23-13-15-25(21(3)17-23)34-19-27(32)29(5,6)7)24-14-16-26(22(4)18-24)35-20-28(33)30(8,9)10/h13-18H,11-12,19-20H2,1-10H3 |
InChI-Schlüssel |
WBLVHHHWMJPSGY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |
Kanonische SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LG190155; LG-190155; LG 190155; CAS# 233268-78-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













